4-Boc-2-methyl-2-(m-tolyl)morpholine

Description

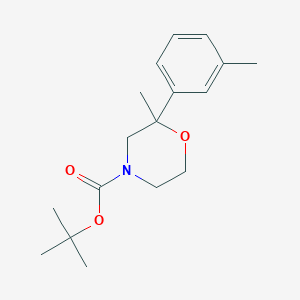

4-Boc-2-methyl-2-(m-tolyl)morpholine is a substituted morpholine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 4-position, a methyl group at the 2-position, and a meta-tolyl (m-tolyl) substituent. Morpholine derivatives are widely used in medicinal chemistry and organic synthesis due to their versatility as chiral auxiliaries, catalysts, and intermediates in bioactive molecule synthesis .

Properties

IUPAC Name |

tert-butyl 2-methyl-2-(3-methylphenyl)morpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-13-7-6-8-14(11-13)17(5)12-18(9-10-20-17)15(19)21-16(2,3)4/h6-8,11H,9-10,12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXXHQXKPMYWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CN(CCO2)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Boc-2-methyl-2-(m-tolyl)morpholine generally follows these key steps:

- Formation of the morpholine ring : This is often achieved via intramolecular cyclization of amino alcohol precursors or via metal-catalyzed cyclization of alkynols derived from amino acids.

- Introduction of the 2-methyl and m-tolyl substituents : The 2-position is methylated, and the m-tolyl group is introduced typically through arylation reactions or by using appropriately substituted starting materials.

- Boc protection at the 4-position : The nitrogen at the 4-position is protected using tert-butoxycarbonyl (Boc) groups to enhance stability and facilitate further synthetic transformations.

Detailed Preparation Methods

Boc Protection of Amines Under Green Conditions

A notable approach for Boc protection involves a green and eco-friendly method that achieves nearly quantitative protection of various amines, including aromatic amines such as those bearing tolyl groups. This method proceeds under catalyst- and solvent-free conditions at mild temperatures, enhancing sustainability and reducing environmental impact. The process typically uses di-tert-butyl dicarbonate (Boc2O) as the Boc source and avoids hazardous reagents.

Metal-Catalyzed Intramolecular Cyclization of Alkynols

A highly effective method for constructing morpholine rings, including substituted variants, employs silver(I)-catalyzed intramolecular cyclization of amino acid-derived alkynols. This strategy has been demonstrated to yield 2-methylene morpholines and related heterocycles with good selectivity and yields.

- Starting materials : Boc-protected amino acid derivatives are converted into alkynols through esterification, propargylation, and reduction steps.

- Catalyst screening : Various silver salts such as silver triflate, silver hexa-antimonate (V), and silver nitrate have been tested for optimal cyclization efficiency.

- Reaction conditions : Dichloromethane (DCM) is commonly used as the solvent, with reaction temperatures ranging from 0 °C to room temperature or higher depending on the desired product.

- Product distribution : The reaction can yield Boc-protected 2-methylene morpholines or free amine derivatives depending on catalyst loading, temperature, and silver salt used.

Table 1: Optimization of Silver-Catalyzed Cyclization Conditions

| Entry | Silver Salt | Loading (mmol%) | Solvent | Temperature | Time | Product Yield (6a:7a) |

|---|---|---|---|---|---|---|

| 1 | Silver carbonate | 15 | DCM | RT | 16 h | No product |

| 2 | Silver acetate | 15 | DCM | RT | 16 h | No product |

| 3 | Silver sulfate | 15 | DCM | RT | 16 h | No product |

| 4 | Silver p-toluene sulfonate | 15 | DCM | RT | 16 h | 15:25 |

| 5 | Silver triflate | 15 | DCM | RT | 3 h | 40:60 |

| 6 | Silver triflate | 45 | DCM | RT | 3 h | 15:85 |

| 7 | Silver triflate | 45 | Toluene | 80 °C | 3 h | 10:80 |

| 8 | Silver triflate | 20 | DCM | 0 °C | 45 min | 88:10 |

| 9 | Silver hexa-antimonate (V) | 45 | DCM | RT | 3 h | 65:30 |

| 10 | Silver nitrate | 45 | DCM | RT | 3 h | 10:80 |

*RT = Room Temperature; yields represent isolated product ratios of Boc-protected (6a) to free amine (7a) morpholines.

Substrate Scope and Variations

- The silver-catalyzed method has been successfully applied to a variety of Boc-protected amino acid-derived alkynols, yielding both Boc-protected and free amine 2-methylene morpholines in moderate to good yields.

- N-Tosyl protected alkynols also undergo cyclization under similar conditions, affording related heterocyclic products.

- The choice of silver salt, temperature, and catalyst loading allows control over product distribution, enabling selective synthesis of desired derivatives.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Green Boc Protection Method | Silver-Catalyzed Cyclization Method |

|---|---|---|

| Reaction Type | Boc protection of amines | Intramolecular cyclization of amino acid-derived alkynols |

| Catalysts/Conditions | Catalyst-free, solvent-free, mild temperatures | Silver salts (triflate, nitrate, hexa-antimonate), DCM solvent, 0–80 °C |

| Substrate Scope | Broad (aliphatic and aromatic amines) | Amino acid-derived alkynols with Boc or Tosyl protection |

| Product Control | High selectivity for Boc protection | Control over Boc-protected vs free amine morpholines via catalyst and temperature |

| Environmental Impact | Green, eco-friendly | Requires metal catalysts, moderate environmental impact |

| Yield | Near quantitative | Moderate to good (up to 88% for Boc-protected morpholines) |

Summary and Expert Insights

The preparation of this compound can be effectively achieved through a combination of Boc protection of amines and metal-catalyzed intramolecular cyclization strategies. The green Boc protection method offers an environmentally benign approach to install the Boc group, while silver(I)-catalyzed cyclization of amino acid-derived alkynols provides a powerful route to construct the morpholine core with precise substitution patterns.

Optimization studies highlight the importance of catalyst choice, temperature, and reaction time in maximizing yields and controlling product selectivity. Silver triflate at low temperature (0 °C) in dichloromethane with moderate catalyst loading (20 mmol%) is particularly effective for obtaining Boc-protected 2-methylene morpholines in high yield.

These methodologies are supported by detailed mechanistic studies and NMR characterization, ensuring that the synthetic routes are robust and reproducible. The approaches are adaptable for synthesizing a variety of substituted morpholine derivatives, including the m-tolyl isomer of interest.

Chemical Reactions Analysis

4-Boc-2-methyl-2-(m-tolyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Boc-2-methyl-2-(m-tolyl)morpholine has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is used in proteomics research to study protein structures and functions.

Industry: The compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-Boc-2-methyl-2-(m-tolyl)morpholine involves its interaction with specific molecular targets and pathways. The Boc group protects the amine functionality, allowing the compound to participate in various chemical reactions without interference. The methyl and m-tolyl groups provide additional sites for chemical modification, enhancing the compound’s versatility in research applications .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its quaternary stereocenter at the 2-position (due to methyl and m-tolyl groups) and the Boc-protected amine. Comparable compounds include:

Physicochemical Properties

- Lipophilicity: The Boc group increases hydrophobicity (clogP ~2.5) compared to non-Boc analogs (e.g., 2-methyl-2-p-tolylmorpholine, clogP ~1.8), enhancing membrane permeability .

- Stereochemical Impact : Quaternary stereocenters (as in ) significantly alter chemical space; the target compound’s 2-methyl and 2-m-tolyl groups may restrict conformational flexibility, favoring selective protein interactions .

Biological Activity

4-Boc-2-methyl-2-(m-tolyl)morpholine is a morpholine derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protective group, a methyl group, and an m-tolyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the realms of pharmacology and organic synthesis.

- Molecular Formula : C14H19NO2

- CAS Number : 902836-78-6

- Structure : The morpholine ring structure provides unique reactivity and stability, making it suitable for various synthetic applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems and enzyme modulation. It is known to influence several biochemical pathways, which are summarized below.

-

Receptor Interaction :

- Similar to other phenethylamines, this compound may interact with various receptors, including adrenoceptors and dopamine receptors, leading to alterations in cellular signaling pathways.

-

Neurotransmitter Release :

- The compound can induce the release of neurotransmitters such as acetylcholine through glutamate-mediated mechanisms, affecting synaptic transmission.

-

Enzyme Modulation :

- It has been observed that this compound can interact with enzymes like monoamine oxidase, influencing the oxidative deamination of monoamines, which plays a crucial role in neurotransmitter metabolism.

Research Findings

Recent studies have highlighted the pharmacological potential of this compound through various experimental setups:

In Vitro Studies

- Cell Line Testing : In vitro assays using HeLa cells demonstrated significant effects on cell proliferation and viability when treated with varying concentrations of the compound. The results indicated a dose-dependent response with potential antiproliferative effects .

In Vivo Studies

- Animal Models : Preliminary studies in animal models have shown that administration of this compound can lead to observable changes in behavior and physiological responses, suggesting its influence on central nervous system activity .

Case Studies

- Antiproliferative Activity :

- Neuropharmacological Effects :

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antiproliferative; Neuroactive | Receptor interaction; Enzyme modulation |

| 4-Methoxycarbonylmorpholine | Moderate antibacterial | Enzyme inhibition |

| N-Boc-2-methylmorpholine | Limited neuroactivity | Less receptor selectivity |

Q & A

Q. How do electron-donating/withdrawing substituents on the m-tolyl group affect the compound’s stability or reactivity?

- Methodological Answer: Synthesize analogs with substituents (e.g., -NO₂, -OMe) at the meta position. Compare stability under oxidative conditions (e.g., H₂O₂/acetone) using kinetic studies (UV-Vis monitoring at λ = 250–300 nm). Electron-withdrawing groups may stabilize the morpholine ring against oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.